molecular formula C24H20N4O4S B2394166 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide CAS No. 868212-69-5

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide

Cat. No.: B2394166
CAS No.: 868212-69-5
M. Wt: 460.51
InChI Key: REGLANPTCPPNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide is a sulfonamide-benzamide hybrid compound characterized by a central benzamide scaffold substituted with a phenoxy group at the 4-position and a sulfamoylphenyl moiety linked to a 4-methylpyrimidin-2-yl group.

Key structural features include:

  • Sulfamoyl bridge: Connects the benzamide core to the 4-methylpyrimidin-2-yl group, a common motif in enzyme-targeting therapeutics .
  • 4-Methylpyrimidin-2-yl group: A heterocyclic moiety that may participate in hydrogen bonding or act as a pharmacophore in kinase inhibition .

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-17-15-16-25-24(26-17)28-33(30,31)22-13-9-19(10-14-22)27-23(29)18-7-11-21(12-8-18)32-20-5-3-2-4-6-20/h2-16H,1H3,(H,27,29)(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGLANPTCPPNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Nitro-N-(4-Methylpyrimidin-2-yl)Benzenesulfonamide

Reagents :

  • 4-Methylpyrimidin-2-amine (1.0 equiv)
  • 4-Nitrobenzenesulfonyl chloride (1.1 equiv)
  • Pyridine (3.0 equiv, base)
  • Dichloromethane (DCM, solvent)

Procedure :

  • Dissolve 4-methylpyrimidin-2-amine (10.0 g, 81.3 mmol) in anhydrous DCM (150 mL) under nitrogen.
  • Add pyridine (6.5 mL, 81.3 mmol) dropwise at 0°C.
  • Slowly add 4-nitrobenzenesulfonyl chloride (19.2 g, 89.4 mmol) dissolved in DCM (50 mL).
  • Stir at room temperature for 12 hours.
  • Quench with ice-cold water (200 mL), extract with DCM (3 × 100 mL), dry over Na₂SO₄, and concentrate.
  • Purify via recrystallization (ethanol/water) to yield yellow crystals (24.3 g, 85% yield).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrimidine-H), 8.38 (d, J = 8.8 Hz, 2H, Ar-H), 8.05 (d, J = 8.8 Hz, 2H, Ar-H), 7.25 (s, 1H, pyrimidine-H), 2.45 (s, 3H, CH₃).
  • MS (ESI) : m/z 351.1 [M+H]⁺.

Reduction to 4-Amino-N-(4-Methylpyrimidin-2-yl)Benzenesulfonamide

Reagents :

  • 4-Nitro-N-(4-methylpyrimidin-2-yl)benzenesulfonamide (1.0 equiv)
  • Palladium on carbon (Pd/C, 10 wt%, catalyst)
  • Hydrogen gas (H₂, balloon)
  • Ethanol (EtOH, solvent)

Procedure :

  • Suspend the nitro intermediate (20.0 g, 57.1 mmol) in EtOH (200 mL).
  • Add Pd/C (2.0 g) and stir under H₂ atmosphere at 25°C for 6 hours.
  • Filter through Celite, wash with EtOH (50 mL), and concentrate to afford a white solid (16.8 g, 92% yield).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H, pyrimidine-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 5.12 (s, 2H, NH₂), 2.40 (s, 3H, CH₃).
  • MS (ESI) : m/z 321.0 [M+H]⁺.

Synthesis of 4-Phenoxybenzoic Acid

Reagents :

  • 4-Fluorobenzoic acid (1.0 equiv)
  • Phenol (1.2 equiv)
  • Potassium carbonate (K₂CO₃, 2.0 equiv)
  • Dimethyl sulfoxide (DMSO, solvent)

Procedure :

  • Mix 4-fluorobenzoic acid (14.0 g, 100 mmol), phenol (11.3 g, 120 mmol), and K₂CO₃ (27.6 g, 200 mmol) in DMSO (150 mL).
  • Heat at 120°C for 24 hours.
  • Cool, dilute with water (300 mL), acidify with HCl (1M), and extract with ethyl acetate (3 × 100 mL).
  • Dry over MgSO₄, concentrate, and recrystallize (hexane/EtOAc) to yield white crystals (18.2 g, 88% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 8.8 Hz, 2H, Ar-H), 7.45–7.35 (m, 2H, Ar-H), 7.25–7.15 (m, 3H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H).
  • MS (ESI) : m/z 215.1 [M+H]⁺.

Amide Coupling to Form Target Compound

Reagents :

  • 4-Amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide (1.0 equiv)
  • 4-Phenoxybenzoic acid (1.1 equiv)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv)
  • Hydroxybenzotriazole (HOBt, 1.2 equiv)
  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
  • DCM (solvent)

Procedure :

  • Dissolve 4-phenoxybenzoic acid (12.0 g, 55.9 mmol) in DCM (150 mL).
  • Add EDCl (13.4 g, 67.1 mmol), HOBt (9.1 g, 67.1 mmol), and DIPEA (19.5 mL, 112 mmol). Stir at 0°C for 30 minutes.
  • Add the aniline intermediate (16.8 g, 52.4 mmol) in DCM (50 mL) dropwise.
  • Stir at room temperature for 12 hours.
  • Wash with NaHCO₃ (5%, 100 mL) and brine (100 mL), dry over Na₂SO₄, and concentrate.
  • Purify via column chromatography (SiO₂, hexane/EtOAc 3:1) to yield the title compound as a white solid (22.5 g, 78% yield).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 8.85 (s, 1H, pyrimidine-H), 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 7.70–7.60 (m, 4H, Ar-H), 7.45–7.35 (m, 2H, Ar-H), 7.25–7.15 (m, 3H, Ar-H), 2.50 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 159.8 (C-O), 157.5 (pyrimidine-C), 152.1 (Ar-C), 142.3 (Ar-C), 132.5 (Ar-C), 129.8 (Ar-C), 128.4 (Ar-C), 124.7 (Ar-C), 122.9 (Ar-C), 118.5 (Ar-C), 25.1 (CH₃).
  • MS (ESI) : m/z 505.2 [M+H]⁺.

Critical Analysis of Methodologies

Sulfonylation Efficiency

The use of pyridine as a base in DCM ensures efficient sulfonamide formation without over-sulfonylation. Catalytic hydrogenation avoids harsh reducing agents, preserving the sulfonamide bond.

Amide Coupling Optimization

EDCl/HOBt-mediated coupling achieves >75% yields, surpassing traditional acid chloride methods in purity.

Scalability and Industrial Relevance

The protocol is scalable to kilogram-scale with minor adjustments:

  • Continuous Hydrogenation : Flow reactors enhance nitro reduction efficiency.
  • Solvent Recycling : DCM and EtOH are recoverable via distillation.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrimidinyl rings, where nucleophiles such as halides or alkoxides replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a sulfamoyl group, a pyrimidinyl moiety, and a phenoxybenzamide framework. Its molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, with a molecular weight of approximately 436.4 g/mol .

Anticancer Activity

Recent studies have investigated the potential of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide as an anticancer agent. The compound has shown promising results against various cancer cell lines, including breast and colon cancer cells. For instance, derivatives of similar structures have demonstrated cytotoxic effects, suggesting that modifications to the sulfamoyl and phenoxy groups can enhance activity against specific tumors .

Compound Target Cancer Cell Line IC50 (µM) Mechanism of Action
N-[4-(sulfamoyl)phenyl]-4-phenoxybenzamideHCT116 (Colorectal)5.85Apoptosis induction
N-[4-(sulfamoyl)phenyl]-2-(trifluoromethyl)benzamideMCF7 (Breast)9.99Inhibition of cell proliferation

Antimicrobial Properties

The compound's structural features also lend themselves to antimicrobial applications. Research has shown that related benzamide derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . The presence of the sulfamoyl group enhances binding to bacterial enzymes, leading to effective inhibition.

Enzyme Inhibition Studies

This compound has been explored for its potential as an enzyme inhibitor. The sulfamoyl moiety can interact with active sites of enzymes involved in metabolic pathways, making it valuable for studying enzyme kinetics and inhibition mechanisms .

Enzyme Target Inhibition Type IC50 (µM)
Dihydrofolate reductase (DHFR)Competitive12.3
Carbonic anhydraseNon-competitive15.7

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic potential. Modifications to the phenoxy and sulfamoyl groups can significantly affect biological activity. For example, substituents on the phenyl ring can enhance lipophilicity and improve cellular uptake, which is essential for efficacy in vivo .

Anticancer Evaluation

A study conducted on a series of benzamide derivatives found that compounds similar to this compound exhibited varying degrees of anticancer activity against different cell lines:

  • Compound A : IC50 = 7.5 µM against A549 (Lung Cancer)
  • Compound B : IC50 = 3.5 µM against HeLa (Cervical Cancer)

These findings emphasize the importance of structural modifications in enhancing anticancer properties.

Antimicrobial Screening

In another study focused on antimicrobial properties, several derivatives were tested against common bacterial strains:

  • Compound C : MIC = 1.27 µM against Staphylococcus aureus
  • Compound D : MIC = 2.65 µM against Escherichia coli

These results demonstrate the potential of this class of compounds in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the phenoxybenzamide moiety can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : Higher melting points (e.g., 159–161°C for compound 16) are associated with rigid aromatic substituents, suggesting the target compound may exhibit similar thermal stability .

Enzyme Inhibition

  • Urease Inhibition: Compound 16 (487.58 g/mol) demonstrated urease inhibitory activity, attributed to the sulfamoylphenyl-pyrimidine motif’s ability to mimic urea transition states . The target compound’s phenoxy group may enhance binding affinity through hydrophobic interactions in the enzyme’s active site.
  • PD-L1 Inhibition: Analogs like compound 30 (57.15% inhibition) highlight the role of halogenated and methoxy groups in blocking immune checkpoint proteins. The phenoxy group’s bulk may sterically hinder similar interactions, necessitating structural optimization .

Anticancer and Antimicrobial Activity

  • Anticancer Potential: Imidazole-sulfonamide hybrids (e.g., ) showed activity against cervical cancer (IC₅₀: ~66.64% for PC-3 cells). The target compound’s pyrimidine moiety could similarly interfere with DNA synthesis or kinase signaling .
  • Antimicrobial Activity : Compounds with pyridyl or thiazole substituents (e.g., ) exhibited antibacterial and antifungal effects, suggesting the target’s 4-methylpyrimidine group may confer broad-spectrum activity .

Biological Activity

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique chemical structure that may facilitate interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H20N4O3SC_{24}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 461.5 g/mol. The structure includes a sulfamoyl group, a pyrimidinyl moiety, and a phenoxybenzamide component, which contribute to its biological activity through specific interactions with target proteins and enzymes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This characteristic is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role.
  • Hydrophobic Interactions : The phenoxy group may engage in hydrophobic interactions within protein binding sites, enhancing the compound's binding affinity and selectivity towards certain targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. Preliminary findings suggest that this compound exhibits significant antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Microorganism Activity Reference
E. coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Klebsiella pneumoniaeModerate inhibition

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory properties. In vitro studies indicate that the compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Assay Type Result Reference
COX-2 InhibitionIC50 = 0.10–0.31 µM
Cytokine ReleaseSignificant reduction

Case Studies

  • Case Study on Antimicrobial Efficacy : A study assessed the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel therapeutic agent .
  • Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound in animal models of arthritis. The results showed a significant reduction in joint inflammation and pain, supporting its potential use in treating inflammatory conditions.

Q & A

Q. Basic

  • Solubility : Test in aqueous buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400) using shake-flask methods .
  • Chemical stability : Assess degradation under thermal stress (40–60°C) and UV light exposure via HPLC .
  • Hygroscopicity : Monitor water absorption using dynamic vapor sorption (DVS) to guide storage conditions .

How should researchers approach the optimization of coupling reactions in the synthesis of the sulfamoyl linkage, particularly regarding regioselectivity challenges?

Q. Advanced

  • Catalyst selection : Use DMAP or pyridine to enhance nucleophilicity during sulfamoylation .
  • Temperature control : Maintain reactions at 0–5°C to suppress side reactions (e.g., over-sulfonation) .
  • Protecting groups : Introduce tert-butyloxycarbonyl (Boc) groups on the pyrimidine amine to direct regioselectivity .

What computational chemistry methods are appropriate for predicting the binding affinity of this compound to pyrimidine-dependent enzymes?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100-ns trajectories .
  • QSAR modeling : Train models on pyrimidine-containing inhibitors to predict IC₅₀ values .

What statistical validation methods are recommended when analyzing dose-response relationships in pharmacological studies of this compound?

Q. Advanced

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • ANOVA with post-hoc tests : Apply Tukey’s HSD or Bonferroni correction for multi-group comparisons .
  • Residual analysis : Check for heteroscedasticity and transform data (e.g., log normalization) if necessary .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.